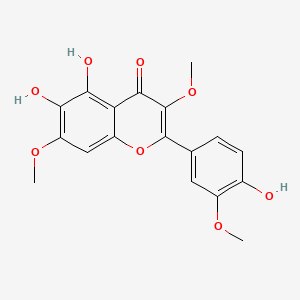

Chrysosplenol C

Description

Significance of Flavonoids as Bioactive Natural Products

Flavonoids constitute a prominent class of polyphenolic compounds, naturally synthesized by plants as bioactive secondary metabolites. uni.luflybase.org These compounds are integral to plant biology, contributing to characteristics such as flavor and color, and playing a crucial role in plant defense mechanisms, including protection against unfavorable environmental conditions through their potent antioxidant properties. uni.luresearchgate.net

In human health and natural product research, flavonoids have garnered substantial attention due to their wide array of beneficial biological activities. They are recognized for their immunomodulatory, anti-inflammatory, anticancer, antioxidant, antiviral, neuroprotective, cardioprotective, antidiabetic, and antimicrobial effects. uni.luflybase.orgresearchgate.neteragene.comguidetopharmacology.org Consequently, flavonoids are considered indispensable components in various nutraceutical, pharmaceutical, medicinal, and cosmetic applications. flybase.org While their bioactivity was historically often attributed solely to direct antioxidant and radical scavenging properties, current research continues to explore a broader spectrum of underlying mechanisms. guidetopharmacology.org

Historical Overview and Initial Discoveries of Chrysosplenol C

This compound (PubChem CID 189065) is chemically characterized as a trimethoxyflavone, specifically identified as the 3,7,3'-trimethyl ether derivative of quercetagetin (B192229). nih.gov Its initial discoveries have linked it to several plant sources. Notably, this compound has been reported in species such as Artemisia annua, Pterocaulon redolens, and Miliusa balansae. nih.govthegoodscentscompany.comnih.govnih.gov

Early investigations into this compound highlighted its unique structural features and potential biological roles. For instance, studies have explored its effects on contractility in isolated adult rat ventricular myocytes, noting its distinct properties as a reversible inotropic agent. thegoodscentscompany.comnih.govnih.gov Furthermore, initial findings also indicated its antiviral and cytotoxic activities across various cell lines. nih.govnih.gov

Global Distribution and Ethnobotanical Context of this compound-Producing Plants

The plant species known to produce this compound exhibit diverse global distributions and ethnobotanical relevance:

Artemisia annua : This species is widely distributed globally, though it traditionally originated in China. uni.lu Artemisia annua is highly adaptable, thriving in various environments including forest margins, roadsides, hillsides, dry river valleys, forest meadows, rocky slopes, and semiarid climates. Optimal growth conditions for this plant are typically found in humid and subtropical monsoon climates. uni.lu Ethnobotanically, Artemisia annua has a long history of use in traditional Chinese medicine, particularly for treating fever. nih.gov

Miliusa balansae : this compound has been isolated from Miliusa balansae, a plant belonging to the Annonaceae family. thegoodscentscompany.comnih.gov The Annonaceae family is widespread across tropical and subtropical regions of Asia, South and Central America, Australia, and Africa. thegoodscentscompany.comnih.gov In traditional medicine, Miliusa balansae has been utilized to address conditions such as gastropathy and glomerulonephropathy. thegoodscentscompany.com

Pterocaulon redolens / Pterocaulon sphacelatum : These species are also noted as sources of this compound. nih.govnih.govnih.gov While specific ethnobotanical details for Pterocaulon redolens were not extensively detailed in the provided information, Pterocaulon sphacelatum is recognized for producing this compound with reported antiviral and cytotoxic activities. nih.govnih.gov

Current Research Landscape and Emerging Areas for this compound

Current research on this compound primarily focuses on its diverse biological activities, with a particular emphasis on its cardiovascular effects and other pharmacological potentials.

Cardiac Activity: A significant area of investigation involves this compound's role as a positive inotropic agent. Studies have demonstrated its ability to increase contractility in rat ventricular myocytes in a reversible and dose-dependent manner. thegoodscentscompany.comnih.govnih.gov This effect is achieved through the activation of cardiac myosin ATPase. thegoodscentscompany.comnih.gov Furthermore, this compound enhances sarcoplasmic reticulum (SR) Ca2+ releases and SR Ca2+ loading, a mechanism mediated via Protein Kinase C (PKC), particularly PKC-δ, without altering the L-type Ca2+ current. nih.gov

The following table summarizes key findings related to this compound's cardiac effects:

| Parameter | Effect of this compound | Reference |

| Myocyte Contractility | Increased (dose-dependent, maximal ~185% of control) | nih.govnih.gov |

| EC50 for Cell Shortening | 45 ± 7.8 µM | nih.gov |

| Cardiac Myosin ATPase | Activation (e.g., 38.7% at 10 µM) | thegoodscentscompany.comnih.gov |

| SR Ca2+ Transient Magnitude | Increased (maximal ~55% increase, EC50 ~21 µM) | nih.gov |

| SR Ca2+ Content | Significantly increased | nih.gov |

| L-type Ca2+ Current (ICa) | Not altered | nih.gov |

| Mechanism | PKC-dependent enhancement of SR Ca2+ releases (PKC-δ) | nih.gov |

Anticancer and Cytotoxic Activity: this compound has been noted for its cytotoxic activity in various cell lines. nih.govnih.gov This suggests a potential area for further exploration in oncology research, although detailed mechanisms specific to this compound's anticancer effects are an ongoing area of study.

Antiviral Activity: The compound has also been identified as possessing antiviral effects, indicating its potential utility in antiviral drug development. nih.govnih.govnih.gov

Pharmacophore Identification: Research has extended to synthesizing analogs of this compound to identify the specific structural features (pharmacophore) essential for its observed biological activities, particularly its inotropic effect. These studies indicate that the core flavonoid nucleus is a fundamental requirement, and the presence of hydrophobic substituents at position 7 of the chromenone structure can enhance its activity. thegoodscentscompany.comnih.gov This area of research is crucial for the rational design and synthesis of new compounds with improved efficacy.

The current research landscape positions this compound as a promising natural product with a multifaceted pharmacological profile, particularly in cardiovascular and antiviral applications, warranting continued in-depth investigation.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBSPLCHDUCBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177923 | |

| Record name | Chrysosplenol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23370-16-3 | |

| Record name | Chrysosplenol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23370-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysosplenol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023370163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysosplenol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Chrysosplenol C

Identification of Plant Sources and Biogeographical Variations

Chrysosplenol C has been identified in a range of plant species, with its occurrence being particularly prominent in the following:

Miliusa balansae, a plant from the Annonaceae family, is recognized as a significant natural source of this compound. Similarly, the perennial herb Pterocaulon sphacelatum, belonging to the Asteraceae family, has also been identified as a primary source of this compound. The presence of this compound in these species has been confirmed through phytochemical analyses of their extracts.

The genus Chrysosplenium (golden saxifrages), part of the Saxifragaceae family, is another notable source of this compound. Various species within this genus have been found to contain a variety of polymethoxyflavonoids, including this compound. Additionally, Artemisia annua (sweet wormwood), a well-known medicinal plant from the Asteraceae family, has been reported to contain this compound among its diverse flavonoid constituents. The concentration of these compounds in Artemisia annua can be influenced by transcriptional regulation of the flavonoid biosynthetic pathway. nih.govresearchgate.netwikipedia.org

Beyond the primary sources, this compound has also been detected in other plant genera. For instance, it has been reported in Inula montana and Sphaeranthus amaranthoides, both of which belong to the Asteraceae family. The identification of this compound in these plants expands the known botanical distribution of this compound.

The table below summarizes the primary and other plant sources of this compound.

| Plant Species | Family | Common Name |

| Miliusa balansae | Annonaceae | - |

| Pterocaulon sphacelatum | Asteraceae | - |

| Chrysosplenium species | Saxifragaceae | Golden Saxifrage |

| Artemisia annua | Asteraceae | Sweet Wormwood |

| Inula montana | Asteraceae | Mountain Arnica |

| Sphaeranthus amaranthoides | Asteraceae | - |

Elucidation of Biosynthetic Pathways

The formation of this compound, a polymethylated flavonol, is a specialized extension of the general flavonoid biosynthetic pathway. Its unique structure arises from a series of enzymatic reactions that build the core flavonoid skeleton, followed by highly specific methylation events.

Proposed Flavonoid Biosynthesis Pathways

The biosynthesis of the foundational flavonoid structure begins with the phenylpropanoid pathway. wikipedia.org In this pathway, the amino acid phenylalanine is converted into 4-coumaroyl-CoA. wikipedia.orgnih.gov This molecule then serves as a key starting material for flavonoid synthesis.

The central reaction involves the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, naringenin (B18129) chalcone. wikipedia.orgnih.govresearchgate.net Subsequently, chalcone isomerase (CHI) facilitates the cyclization of this intermediate into the flavanone (B1672756) known as naringenin. nih.govresearchgate.net

Naringenin is a critical branch-point intermediate from which various classes of flavonoids are derived. nih.govnih.gov To form the flavonol backbone characteristic of this compound, naringenin undergoes a series of hydroxylations. First, flavanone 3-hydroxylase (F3H) converts naringenin into dihydrokaempferol. nih.govnih.gov This is followed by the action of flavonoid 3'-hydroxylase (F3'H), which adds a hydroxyl group to produce dihydroquercetin. nih.govnih.gov Finally, flavonol synthase (FLS) introduces a double bond to create the flavonol quercetin. nih.gov Further hydroxylation steps are required to produce the quercetagetin (B192229) skeleton that serves as the precursor for this compound.

| Enzyme | Abbreviation | Function in Pathway | Precursor(s) | Product |

| Chalcone Synthase | CHS | Condensation to form the chalcone backbone | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Cyclization of the chalcone | Naringenin Chalcone | Naringenin |

| Flavanone 3-Hydroxylase | F3H | C-3 hydroxylation of the flavanone | Naringenin | Dihydrokaempferol |

| Flavonoid 3'-Hydroxylase | F3'H | B-ring hydroxylation | Dihydrokaempferol | Dihydroquercetin |

| Flavonol Synthase | FLS | Forms the flavonol by creating a C2-C3 double bond | Dihydroquercetin | Quercetin |

Enzymatic Steps and Precursor Identification in Methylation

The defining structural features of this compound are its methyl groups, which are added in the final stages of biosynthesis by a class of enzymes known as O-methyltransferases (OMTs). nih.govoup.com These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to specific hydroxyl groups on the flavonoid ring. oup.commdpi.com This process, known as O-methylation, increases the lipophilicity and stability of the compound. oup.comnih.gov

Research on the plant Chrysosplenium americanum, a known producer of methylated flavonols, has led to the isolation and characterization of several distinct OMTs with high position specificity. nih.govnih.gov Studies have shown a coordinated, stepwise methylation sequence. For instance, one OMT specifically catalyzes methylation at the 3-position of quercetin. nih.govdocumentsdelivered.com This product, 3-methylquercetin, then becomes the substrate for a different OMT that acts on the 7-position to yield 3,7-dimethylquercetin. nih.govnih.gov A third OMT can then methylate the 4'-position. nih.gov

For this compound, the precursor is believed to be quercetagetin (or a closely related polyhydroxylated flavonol). The enzymatic methylation would proceed in a specific order, catalyzed by distinct OMTs. For example, studies have identified an OMT from Chrysosplenium americanum that specifically methylates the 6-position of 3,7,3'-trimethylquercetagetin, a late-stage precursor. nih.gov This high degree of substrate and position specificity among OMTs ensures the precise formation of complex methylated flavonoids like this compound. nih.gov

| Enzyme Class | Abbreviation | Function in Pathway | Methyl Donor | Example Substrate(s) |

| O-Methyltransferase | OMT | Regiospecific transfer of a methyl group to a hydroxyl group | S-adenosyl-L-methionine (SAM) | Quercetin, 3-methylquercetin, Quercetagetin derivatives |

Synthetic Chemistry and Analog Development of Chrysosplenol C

Total Synthesis Approaches to Chrysosplenol C and its Core Flavonoid Scaffold

The total synthesis of this compound and its core flavonoid scaffold often involves strategic disconnections and the construction of the chromenone (C-ring) and the attachment of the substituted phenyl ring (B-ring).

Retrosynthetic analysis of this compound (a flavone) typically points to key intermediates such as chalcones or their derivatives. Chalcones are open-chain precursors that can undergo cyclization to form the flavonoid scaffold. For instance, the synthesis of this compound analogs has utilized chalcones as crucial intermediates, prepared through aldol (B89426) condensation reactions. nih.gov These chalcone (B49325) intermediates are then cyclized, often via reactions like the Algar-Flynn-Oyamada reaction, to yield the chromenone structure. nih.gov

A general retrosynthetic strategy for flavonoids often involves:

Disconnection of the C-ring : Breaking the bond between the C-ring and the B-ring, leading to a substituted acetophenone (B1666503) (for the A-ring) and a substituted benzaldehyde (B42025) (for the B-ring).

Formation of Chalcone : The condensation of these two precursors forms a chalcone.

Cyclization to Flavone (B191248) : Subsequent oxidative cyclization of the chalcone yields the flavone.

Key intermediates in flavonoid synthesis, as seen in the development of this compound analogs, include substituted hydroxyacetophenones and corresponding substituted benzaldehydes. nih.gov The formation of the chromenone ring from chalcones is a critical step in building the flavonoid scaffold. nih.gov

While detailed reports on the stereoselective or chemoenzymatic synthesis of this compound specifically are less prominent in the provided search results, these methodologies are generally significant in natural product synthesis. Flavonoids can exhibit chirality, particularly if they contain saturated carbons in the C-ring (e.g., flavanones, flavanols). Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which is often crucial for biological activity. Chemoenzymatic approaches leverage the high selectivity and efficiency of enzymes in specific steps, such as hydroxylations or glycosylations, which can be challenging to achieve through traditional chemical methods. The synthesis of complex natural products like artemisinin, another plant-derived compound, has seen the application of various synthetic routes, including those involving key intermediates derived from natural precursors or through multi-step chemical transformations. calis.edu.cn

Semisynthetic Derivatization and Analog Generation

Semisynthesis involves starting with a naturally occurring precursor and chemically modifying it to produce new derivatives or analogs. This approach is particularly valuable for complex natural products where total synthesis might be lengthy or inefficient.

Semisynthetic derivatization of this compound has been extensively pursued to understand its structure-activity relationships (SARs). nih.govbiocrick.com By systematically modifying different parts of the this compound molecule, researchers can identify the pharmacophore responsible for its biological effects. For example, studies on this compound analogs have investigated their impact on ventricular contractility and cardiac myosin ATPase activity. nih.gov

Key findings from SAR studies on this compound and its analogs include:

The flavonoid nucleus is an essential basic skeleton for activity. nih.govbiocrick.com

Hydrophobic substituents at position 7 of the chromenone enhance activity. Examples include methoxy (B1213986) or chloro groups. nih.govbiocrick.com

The presence of a hydrogen bonding donor function at the 3'-position is also important. biocrick.com

An analogue, 7-chloro-2-(3-hydroxyphenyl)-3-methoxy-4H-chromen-4-one, demonstrated potent contractility and activated cardiac myosin ATPase, highlighting the importance of specific substitutions. nih.govbiocrick.com

Table 1: Selected this compound Analogs and their Bioactivity

| Analog Name | Structural Modification | Key Bioactivity (e.g., Contractility/ATPase Activation) | Reference |

| This compound | 4',5,6-trihydroxy-3,3',7-trimethoxyflavone (Parent Compound) | Activates cardiac myosin ATPase (28.1% at 10 µM) | nih.gov |

| 7-chloro-2-(3-hydroxyphenyl)-3-methoxy-4H-chromen-4-one | Chlorine at C7, 3'-hydroxy, 3-methoxy | Potent contractility (54.8% at 10 µM), ATPase (38.7% at 10 µM) | nih.govbiocrick.com |

| Analogs with only 4'-hydroxy substituent on C ring | Various (e.g., 5l, 5m) | Highest cardiac contractility, moderate ATPase activity | nih.gov |

Targeted structural modifications are performed to improve specific bioactivities or to achieve greater selectivity. For this compound, modifications have aimed at enhancing its positive inotropic effect and its selective activation of cardiac myosin ATPase. nih.govbiocrick.com The introduction of hydrophobic groups at specific positions, such as the C7 position, has been shown to improve activity. nih.govbiocrick.com This systematic approach to chemical modification allows for the fine-tuning of pharmacological properties, moving beyond the initial natural product scaffold to optimize drug-like characteristics.

Methodological Advancements in Flavonoid Synthesis

Advancements in flavonoid synthesis methodologies contribute to more efficient, stereoselective, and environmentally friendly routes to these compounds. These advancements include:

Improved cyclization reactions : Developing more efficient and selective methods for forming the C-ring, such as optimized Algar-Flynn-Oyamada reactions or other oxidative cyclizations.

Catalytic approaches : Utilizing novel catalysts for various transformations, including C-C and C-O bond formations, to reduce reaction times, increase yields, and improve selectivity.

Chemoenzymatic and biocatalytic methods : Employing enzymes for specific transformations, particularly for introducing chirality or specific functional groups, which can be challenging with traditional chemical reagents.

Flow chemistry and continuous processing : Implementing modern synthetic techniques that offer better control over reaction parameters, enhanced safety, and scalability.

Diversity-oriented synthesis (DOS) : Strategies that allow for the rapid generation of a diverse library of flavonoid analogs from common intermediates, facilitating SAR studies and lead compound discovery. acs.org

These advancements are critical for overcoming the challenges associated with the synthesis of complex natural products and their derivatives, paving the way for the discovery and development of new therapeutic agents.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances, reduce waste, lower energy requirements, and increase safety yale.edusigmaaldrich.comscienceinschool.org. While specific detailed studies on the application of all 12 principles of green chemistry directly to this compound synthesis are not extensively documented in the search results, general principles can be inferred and applied.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials into the final product, minimizing waste yale.edusigmaaldrich.comscienceinschool.org. The multi-step synthesis of flavonoids, including this compound, often involves several intermediates and reagents, which can lead to by-products. Efforts in green chemistry would focus on optimizing these steps to increase atom utilization.

Safer Solvents and Auxiliaries : The use of auxiliary substances, such as solvents and separation agents, should be minimized or made innocuous yale.edusigmaaldrich.com. The synthesis of this compound analogues often involves solvents like aqueous ethanol, dioxane, and DMF nih.gov. Green chemistry principles encourage the use of greener alternatives, such as water or supercritical fluids, or reducing the volume of organic solvents.

Design for Energy Efficiency : Chemical processes should minimize energy requirements, ideally operating at ambient temperature and pressure yale.edusigmaaldrich.com. The reflux conditions used in aldol condensation and the heating in other steps (e.g., 100 °C for iodine treatment) indicate areas where energy efficiency could be improved nih.gov.

Catalysis : Catalytic reagents are superior to stoichiometric reagents due to their selectivity and ability to reduce waste yale.edusigmaaldrich.com. The use of catalysts in various steps of this compound synthesis, such as thioanisole (B89551) for deprotection, aligns with this principle nih.gov. Further development could explore more efficient and environmentally benign catalytic systems.

Prevention of Waste : It is better to prevent waste than to treat or clean it up yale.edusigmaaldrich.com. By optimizing reaction conditions and choosing efficient pathways, the generation of waste can be significantly reduced.

Catalytic Systems for Efficient Transformations

Catalytic systems play a vital role in enhancing the efficiency, selectivity, and sustainability of organic transformations, including the synthesis of complex natural products like this compound and its analogues yale.eduresearchgate.net. In the context of this compound synthesis, specific catalytic reactions have been employed:

Aldol Condensation Catalysis : The initial aldol condensation step for chalcone formation typically uses potassium hydroxide (B78521) (KOH) as a base catalyst nih.govacs.org. This is a well-established catalytic method for carbon-carbon bond formation.

Algar–Flynn–Oyamada Reaction Catalysis : The cyclization of chalcones to chromenones is facilitated by the Algar–Flynn–Oyamada reaction, which uses hydrogen peroxide in the presence of aqueous sodium hydroxide nih.govacs.org. This reaction involves an oxidation step and cyclization, demonstrating the utility of specific reagents in a catalytic fashion.

Deprotection Catalysis : The deprotection of benzyl (B1604629) groups, if present, has been reported using thioanisole as a catalyst in trifluoroacetic acid nih.gov.

The broader field of synthetic chemistry, particularly in the context of green chemistry, is actively exploring more sustainable catalytic systems. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, although efforts are being made to find less toxic and more abundant metal alternatives like copper, nickel, and iron researchgate.netnih.govacs.org. While specific novel catalytic systems for de novo this compound synthesis are not detailed in the provided search results, the general principles of catalysis, such as using more benign metals, developing recyclable catalysts (e.g., immobilized catalysts), and improving catalyst selectivity, are highly relevant for advancing the green synthesis of such complex molecules researchgate.netacs.orgmpg.de.

Analytical Methodologies for Quantitative and Qualitative Assessment of Chrysosplenol C

Chromatographic Techniques for Profiling and Quantification

Chromatographic techniques are indispensable for separating Chrysosplenol C from complex plant extracts, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are widely utilized for the profiling and quantification of this compound due to their high efficiency, resolution, and sensitivity. researchgate.nethmdb.ca

An analytical UHPLC-DAD-ESI-MS/MS method has been developed and validated for the identification and quantification of phenolic compounds, including this compound, in herbal drugs such as Inula montana L. biocrick.com In such applications, this compound is confirmed by comparing its retention time and MS/MS data with those of authentic reference substances. biocrick.com This method is considered simple, accurate, and rapid, making it suitable for the quality control of herbal materials. biocrick.com

For the simultaneous quantification of multiple polyphenolic compounds, including this compound, in plant extracts like those from Blumea balsamifera leaves, HPLC methods have been established. mdpi.comresearchgate.net A typical HPLC system for such analysis may involve a Waters 2995 controller and a 2998 Photodiode Array (PDA) detector. researchgate.net Separation is often achieved on a C18 column, such as an Elite Kromasil C18 column (250 mm × 4.6 mm, 5 μm). mdpi.comresearchgate.net The mobile phase commonly consists of a binary gradient system, for instance, acetonitrile (B52724) and water containing 0.2% acetic acid. researchgate.net Detection wavelengths are typically set at 254 nm and 289 nm. researchgate.net The flow rate can be around 1.0 mL/min, with the column temperature maintained at 25°C. researchgate.net

UHPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity. researchgate.nethmdb.ca These improvements stem from the use of higher pressures (up to 15,000 psi) and smaller stationary phase particles (typically less than 2 microns), leading to narrower peaks and better signal-to-noise ratios. researchgate.nethmdb.ca UHPLC is particularly favored for advanced applications requiring high resolution and precise quantification, such as biomarker discovery or pharmaceutical impurity profiling. researchgate.net

Table 1: Representative Chromatographic Conditions for this compound Analysis

| Technique | Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Temperature |

| UHPLC-DAD-ESI-MS/MS biocrick.com | Not specified (C18 commonly used) | Not specified (Phenolic profiling) | Not specified | DAD (Diode Array Detector) | Not specified |

| HPLC-PDA researchgate.net | Kromasil C18 (250 mm × 4.6 mm, 5 μm) | Acetonitrile:Water (0.2% acetic acid) gradient | 1.0 mL/min | 254 nm, 289 nm | 25°C |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a robust and cost-effective method for the qualitative and quantitative analysis of compounds, including flavonoids like this compound. While direct HPTLC methods specifically for this compound are not extensively detailed in the provided literature, HPTLC has been successfully applied to the analysis of closely related methoxylated flavonoids, such as Chrysosplenol D, found in plants like Plectranthus cylindraceus. researchgate.netnih.gov

Validated HPTLC analyses have demonstrated the ability to furnish sharp and compact peaks for such compounds, enabling the determination of their content in plant extracts. researchgate.netnih.gov HPTLC offers advantages such as the ability to analyze crude samples containing multiple components, high throughput due to parallel sample separation on a single plate, and reduced solvent consumption compared to other chromatographic techniques. humanjournals.comcamag.com This makes HPTLC a valuable tool for initial screening, fingerprinting, and quality control of herbal drugs. humanjournals.comcamag.comcamag.com

Gas Chromatography (GC) for Related Volatiles

Gas Chromatography (GC) is a technique designed for the separation and detection of volatile compounds that can be vaporized without thermal decomposition, typically with molecular masses less than 500 g/mol and boiling points below 400°C. d-nb.info this compound, being a relatively non-volatile flavonoid, is not typically analyzed directly by GC.

However, GC-Mass Spectrometry (GC-MS) is extensively employed to analyze the volatile chemical profiles of plants from the Chrysosplenium genus, which is the natural source of this compound. maxapress.comresearchgate.netresearchgate.net These analyses focus on the identification and quantification of volatile organic compounds (VOCs) that contribute to the plant's aroma and can be used for chemotaxonomic studies. mdpi.commaxapress.comresearchgate.netmdpi.comnih.govnih.gov Common volatile constituents identified in Chrysosplenium species and other related plants include terpenoids (e.g., monoterpenes and sesquiterpenes), alcohols, esters, aldehydes, and fatty acids. mdpi.commaxapress.commdpi.comnih.govnih.gov While not directly analyzing this compound, GC-MS provides a complementary understanding of the broader metabolome of its source plants.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is crucial for the definitive identification and structural elucidation of this compound, especially when coupled with chromatographic techniques.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Identification and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is a powerful technique for the identification and structural characterization of this compound, often used in conjunction with UHPLC or HPLC. biocrick.com ESI-MS/MS involves the soft ionization of analytes, producing protonated or deprotonated molecular ions (e.g., [M+H]+ or [M-H]-) that are then fragmented to generate product ions. nationalmaglab.org The fragmentation patterns provide characteristic structural information.

For this compound (C18H16O8), the exact mass is 360.0845 Da. nih.gov In positive ion mode, the protonated molecular ion [M+H]+ is observed at m/z 361.09178. uni.lu Predicted collision cross section (CCS) values for various adducts of this compound are available, aiding in its identification in ion mobility-mass spectrometry experiments. For instance, the predicted CCS for [M+H]+ is 180.1 Ų, and for [M-H]- is 183.4 Ų. uni.lu

While specific fragmentation data for this compound was not extensively detailed, studies on closely related methoxylated flavones, such as Chrysosplenol D (also C18H16O8, PubChem CID 5280699), provide insights into typical fragmentation behavior. For Chrysosplenol D, the precursor ion [M+H]+ at m/z 361.092 yields characteristic fragment ions including m/z 303.051575, 345.062653, 328.059052, and 285.040558. nih.govnih.gov These fragment ions result from the loss of small neutral molecules, such as methyl groups (CH3), water (H2O), or carbon monoxide (CO), which are common in flavonoid fragmentation. libretexts.org The comparison of retention times and MS/MS data with authentic standards is a key step in confirming the identity of this compound in complex mixtures. biocrick.com

Table 2: Predicted Collision Cross Sections (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 361.09178 | 180.1 uni.lu |

| [M+Na]+ | 383.07372 | 195.0 uni.lu |

| [M+NH4]+ | 378.11832 | 185.2 uni.lu |

| [M+K]+ | 399.04766 | 190.7 uni.lu |

| [M-H]- | 359.07722 | 183.4 uni.lu |

| [M+Na-2H]- | 381.05917 | 184.3 uni.lu |

Application in Metabolomic Profiling of Plant Extracts

Mass spectrometry, particularly when hyphenated with liquid chromatography (LC-MS), plays a pivotal role in the metabolomic profiling of plant extracts to identify and quantify secondary metabolites, including this compound. Metabolomic profiling aims to comprehensively analyze the small molecule metabolites present in a biological sample.

UHPLC-MS methods have been successfully employed to identify compounds within complex plant matrices. For instance, in the phenolic profiling of Inula montana L., UHPLC-MS was used to identify eleven compounds, including this compound. biocrick.com Similarly, LC-MS/MS has been utilized for phytochemical profiling in Blumea balsamifera leaves, where this compound was among the identified constituents. humanjournals.com

The integration of HPLC-MS with dereplication techniques and 2D NMR experiments is a powerful approach for metabolomic profiling, allowing for the distinction of metabolomic fingerprints between different plant varieties and the identification of bioactive compounds. sigmaaldrich.com For non-volatile compounds like flavonoids, HPLC-ESI-High-Resolution Mass Spectrometry (HRMS) is considered an appropriate analytical technique. mdpi.com This hyphenated approach offers several advantages for metabolomic profiling of natural products, including simpler sample preparation (no derivatization required as with GC-MS), a wealth of information from accurate mass measurements combined with retention time and MS/MS fragmentation data, and high sensitivity for detecting minor bioactive components. mdpi.com Furthermore, the high selectivity of LC-HRMS is crucial when analyzing complex crude extracts. mdpi.com UPLC-Q-TOF-MS/MS has also been applied in discovery-based metabolomic studies, such as in Artemisia annua, to identify various compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the purity assessment and definitive structural elucidation of natural products like this compound. The complex structures of flavonoids necessitate the use of advanced spectroscopic techniques, and NMR provides detailed information about the connectivity of atoms and the spatial arrangement of a molecule researchgate.netscielo.br.

For this compound, structural elucidation is typically conducted through the analysis of both 1D and 2D NMR spectral data, often in conjunction with mass spectrometry (ESI-MS) scielo.br. One-dimensional NMR experiments, such as proton (¹H NMR) and carbon-13 (¹³C NMR), yield characteristic chemical shifts and coupling patterns that are indicative of the functional groups and their environments within the flavone (B191248) skeleton chemfaces.comresearchgate.net. For instance, ¹H NMR provides information on proton types, their integration (number of protons), and their coupling to neighboring protons, while ¹³C NMR reveals the carbon skeleton, distinguishing between different carbon environments (e.g., methyl, methylene, methine, quaternary carbons) chemfaces.comresearchgate.net.

Two-dimensional NMR techniques further enhance structural confirmation by revealing correlations between nuclei. Common 2D NMR experiments employed for flavonoids include:

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, indicating adjacent protons chemfaces.com.

Heteronuclear Single Quantum Coherence (HSQC): Shows direct correlations between protons and the carbons to which they are directly attached mpg.de.

These comprehensive NMR analyses are vital for confirming the purity of isolated this compound and for unambiguously assigning its complete chemical structure, ensuring that the isolated compound matches its expected structure scielo.brnih.gov. While detailed, specific ¹H and ¹³C NMR chemical shift data for this compound were not directly available in the provided search results, such data are routinely acquired and reported in scientific literature for the definitive characterization of natural compounds.

Method Validation, Quality Control, and Standardization in Natural Product Analysis

The quantitative and qualitative assessment of this compound in natural product matrices requires robust and validated analytical methods due to the inherent complexity and variability of herbal materials pitt.educarlroth.com. Method validation is a critical process that ensures the reliability, accuracy, and consistency of analytical results. For natural products, validated methods are essential for quality control and standardization, providing a scientific basis for the consistent quality of herbal drugs scielo.brresearchgate.netmedchemexpress.com.

Key parameters evaluated during method validation for the analysis of this compound and similar flavonoids typically include:

Linearity: This assesses the proportional relationship between the analyte concentration and the detector response. Validated methods for flavonoids often exhibit excellent linearity, with correlation coefficients (R²) typically exceeding 0.995 or 0.999 over a wide range of concentrations researchgate.netcarlroth.commedchemexpress.com. For example, methods for this compound have shown linearity with R² values between 0.9992 and 0.9999 in tested ranges carlroth.com.

Precision: This measures the reproducibility of the method under the same operating conditions. It is evaluated through intra-day (repeatability) and inter-day (intermediate precision) assays. Reported relative standard deviations (RSD%) for intra- and inter-day assays of flavonoids are typically low, often less than 3.18% to 4.97% researchgate.netcarlroth.com.

Accuracy: This indicates how close the measured values are to the true values. It is commonly assessed through recovery studies, where known amounts of the analyte are added to samples. Average recoveries for validated methods analyzing flavonoids, including this compound, generally fall within the range of 95.02% to 106.17% researchgate.netcarlroth.commedchemexpress.com.

Sensitivity: This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be accurately quantified. For this compound and related compounds, LOD values have been reported in the range of 0.01 to 0.28 µg/mL, and LOQ values from 0.02 to 0.55 µg/mL carlroth.com.

Specificity/Selectivity: This confirms that the method can accurately measure the analyte in the presence of other components in the sample matrix. Techniques like Ultra-High Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Tandem Mass Spectrometry (UHPLC-DAD-ESI-MS/MS) or High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) are frequently employed to achieve high specificity for the identification and quantification of this compound in complex herbal extracts scielo.brresearchgate.netmedchemexpress.com.

Stability: This assesses the stability of the analyte in the sample solution over time under specified storage conditions. For instance, sample solutions containing this compound have been found to be stable for at least 18 hours carlroth.com.

Table 1: Summary of Typical Method Validation Parameters for Flavonoid Analysis (including this compound)

| Validation Parameter | Typical Acceptance Criteria / Observed Range | Reference |

| Linearity (R²) | > 0.995 to 0.9999 | researchgate.netcarlroth.commedchemexpress.com |

| Precision (Intra-day RSD%) | < 3.18% to 4.97% | researchgate.netcarlroth.com |

| Precision (Inter-day RSD%) | < 3.18% to 4.41% | researchgate.netcarlroth.com |

| Accuracy (Recovery%) | 95.02% to 106.17% | researchgate.netcarlroth.commedchemexpress.com |

| Limit of Detection (LOD) | 0.01 to 0.28 µg/mL | carlroth.com |

| Limit of Quantitation (LOQ) | 0.02 to 0.55 µg/mL | carlroth.com |

| Stability | Stable for at least 18 hours | carlroth.com |

Molecular and Cellular Pharmacology of Chrysosplenol C: Mechanistic Insights from in Vitro and Animal Studies

Anti-Inflammatory Mechanisms

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, JNK, c-JUN, TLR4)

Direct evidence specifically detailing the inhibition of key signaling pathways such as NF-κB, MAPK, JNK, c-JUN, or TLR4 by Chrysosplenol C from the provided search results is limited. While other related compounds, such as Chrysosplenol D, have been extensively studied for their inhibitory effects on these pathways, specific mechanistic insights for this compound in this context were not explicitly found.

Effects on Inflammatory Enzymes (e.g., COX, 5-LOX)

Information directly linking this compound to the inhibition of inflammatory enzymes like Cyclooxygenase (COX) or 5-Lipoxygenase (5-LOX) was not identified in the provided search results. Studies often focus on other flavonoids or related compounds for these activities.

Insights from Animal Models of Inflammation (e.g., LPS-induced SIRS, croton oil-induced edema)

Specific research findings on this compound's effects in animal models of inflammation, such as LPS-induced Systemic Inflammatory Response Syndrome (SIRS) or croton oil-induced edema, were not explicitly available in the provided search results. Studies in these models have primarily investigated other related compounds.

Antioxidant Activities

This compound demonstrates direct free radical scavenging properties, contributing to its potential antioxidant profile.

Direct Free Radical Scavenging Properties (e.g., DPPH, ABTS)

This compound has shown direct free radical scavenging activity, as evidenced by its performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Its activity was quantified with a pIC50 value of 0.15. scielo.br

Table 1: Direct Free Radical Scavenging Properties of this compound

| Assay | Activity Metric | Value | Reference |

| DPPH Scavenging | pIC50 | 0.15 | scielo.br |

Modulation of Endogenous Antioxidant Systems and Oxidative Stress Markers

Direct evidence specifically detailing the modulation of endogenous antioxidant systems (such as the Nrf2-ARE pathway) or oxidative stress markers by this compound was not explicitly found in the provided search results. While the compound is recognized for its antioxidant activities, the precise mechanisms involving endogenous systems require further elucidation.

Anticancer and Chemopreventive Actions (Focus on mechanisms and preclinical models)

This compound has been identified as an antineoplastic agent and exhibits cytotoxic effects against various cancer cell lines in preclinical models. nih.govresearchgate.net

In in vitro studies, this compound, extracted from Chrysophthalmum montanum, demonstrated cytotoxic activity against human breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines at a concentration of 20 µg/mL (approximately 55.5 µM). researchgate.net However, it was noted that this activity was not clinically significant and lacked selectivity. researchgate.net

Further investigations revealed that this compound (also referred to as quercetagetin (B192229) 3,7,3'-trimethyl ether) exhibited moderate cytotoxic activity against PC3 human prostate cancer cells, with an IC50 value of 46.6 µM. researchgate.netresearchgate.net

Table 2: Anticancer Activity of this compound in Preclinical Models

| Cancer Cell Line | Activity Type | Concentration/IC50 | Observation | Reference |

| MCF-7 (Human Breast) | Cytotoxicity | 20 µg/mL (~55.5 µM) | Cytotoxic activity observed, but not clinically significant or selective. | researchgate.net |

| HeLa (Human Cervical) | Cytotoxicity | 20 µg/mL (~55.5 µM) | Cytotoxic activity observed, but not clinically significant or selective. | researchgate.net |

| A549 (Human Lung) | Cytotoxicity | 20 µg/mL (~55.5 µM) | Cytotoxic activity observed, but not clinically significant or selective. | researchgate.net |

| PC3 (Human Prostate) | Cytotoxicity | 46.6 µM (IC50) | Moderate cytotoxic activity. | researchgate.netresearchgate.net |

Induction of Apoptosis and Cell Cycle Arrest (G2/M, S phase)

Specific in-depth studies demonstrating the direct induction of apoptosis or cell cycle arrest (G2/M, S phase) by this compound in various cancer cell lines were not identified in the current literature. Research detailing these mechanisms, including changes in mitochondrial membrane potential, chromatin condensation, and regulation of cell cycle-related proteins (e.g., cyclins, CDKs, p21, p27), is primarily associated with Chrysosplenol D.

Inhibition of Cell Proliferation and Viability in Various Cancer Cell Lines (e.g., breast, oral squamous, lung, cervical)

While this compound is generally noted as an antineoplastic agent wikipedia.orgnih.gov, specific data demonstrating its direct inhibition of cell proliferation and viability, including quantitative measures like IC50 values, across various cancer cell lines (such as breast, oral squamous, lung, or cervical cancer) are not explicitly detailed for this compound in the current search results. Extensive findings on the selective inhibition of viability in cell lines like MDA-MB-231, CAL-51, CAL-148 (triple-negative breast cancer), MCF7, A549, MIA PaCa-2, and PC-3, as well as oral squamous cell carcinoma lines (SCC-9, OECM-1, HSC-3, HSC-3-M3), are largely attributed to Chrysosplenol D.

Regulation of Oncogenic Signaling Pathways (e.g., MAPK, ERK1/2, PI3K/Akt, NF-κB, HO-1, caspases, Bcl-2/Bax)

The regulation of specific oncogenic signaling pathways such as MAPK, ERK1/2, PI3K/Akt, NF-κB, HO-1, caspases, and Bcl-2/Bax by this compound has not been extensively characterized in the available scientific literature. Studies detailing the modulation of these pathways, including the activation of ERK1/2, changes in reactive oxygen species (ROS), and the involvement of HO-1 in apoptotic cell death, are predominantly associated with Chrysosplenol D.

Induction of Autophagy and Lysosomal Aberrations

Direct evidence illustrating the induction of autophagy or lysosomal aberrations specifically by this compound in cancer cells is not clearly established in the current search results. Research indicating the induction of autophagy and the role of lysosomal aberrations, potentially antagonized by ERK1/2 inhibition, is primarily reported in the context of Chrysosplenol D.

Studies in Preclinical Tumor Models (e.g., chick chorioallantoic membrane)

While preclinical tumor models, such as the chick chorioallantoic membrane (CAM) assay, are valuable tools for evaluating potential anticancer therapeutics uni-freiburg.dethegoodscentscompany.comnih.gov, specific studies demonstrating the direct efficacy of this compound in inhibiting tumor growth or progression within these models were not found. Preclinical studies using the CAM model to show inhibition of tumor growth (e.g., MDA-MB-231 xenografts) and induction of apoptosis are primarily documented for Chrysosplenol D. nih.govmitoproteome.orguni.luwikipedia.orgresearchgate.net

Antiviral Properties

This compound has demonstrated notable antiviral activities, particularly against certain RNA viruses.

Structural Requirements for Antiviral Activity

This compound possesses specific structural features crucial for its potent antiviral activity, especially against picornaviruses. ausbushfoods.com Research indicates that the presence of a 4'-hydroxyl group, a methoxy (B1213986) group at position 3, and a polysubstituted A-ring including a hydroxyl substituent at position 5 are essential for its inhibitory effects on picornaviral replication. ausbushfoods.com

Detailed in vitro investigations comparing various naturally occurring flavonoids, including this compound, have highlighted the critical role of specific functional groups. researchgate.net It has been demonstrated that both the 3-methoxyl and 5-hydroxyl groups within the flavone (B191248) skeleton are necessary for effective antiviral activity against rhinovirus. researchgate.net, ucl.ac.uk While these groups are critical, the antiviral potency can also be influenced by the nature of other substituents at different positions on the flavone structure. researchgate.net

Table 1: Key Structural Requirements for this compound's Antiviral Activity

| Structural Feature | Location on Flavone Skeleton | Significance for Antiviral Activity |

| 3-methoxyl group | Position 3 | Necessary for activity against rhinovirus researchgate.net |

| 5-hydroxyl group | Position 5 | Necessary for activity against rhinovirus researchgate.net |

| 4'-hydroxyl group | Position 4' (B-ring) | Contributes to potent picornaviral inhibition ausbushfoods.com |

| Polysubstituted A-ring | A-ring | Includes hydroxyl substituent at position 5, crucial for picornaviral inhibition ausbushfoods.com |

The mechanism of action for this compound as an antiviral agent involves the inhibition of picornaviral RNA synthesis. ausbushfoods.com This inhibition occurs at non-cytotoxic concentrations, suggesting a specific interference with viral replication processes rather than general cellular toxicity. ausbushfoods.com While the precise molecular mechanisms for all picornaviruses are still under investigation, some methoxyflavones have been shown to inhibit poliovirus-1 by downregulating signaling pathways and inducing apoptosis. nih.gov Furthermore, the inhibition of rhinovirus entry has been suggested through the disruption of the virus's protein grid, as indicated by in silico studies. nih.gov

Other Reported Biological Activities

Beyond its significant antiviral properties, this compound has been mentioned in the context of other biological activities, including potential roles in antidiabetic effects through enzyme inhibition. Research indicates that this compound may act as an "activator" in studies exploring the inhibitory potential against α-glucosidase and α-amylase enzymes, which are relevant targets for antidiabetic therapies. dntb.gov.ua While the direct inhibitory capacity of this compound on these enzymes requires further detailed elucidation from the available literature, the broader class of flavonoids, to which this compound belongs, is known to possess features that may be beneficial in managing diabetes by modulating carbohydrate-metabolizing enzymes. researchgate.net, biomedpharmajournal.org, isciii.es, scielo.br

Structure Activity Relationship Sar and Molecular Modeling of Chrysosplenol C

Identification of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For Chrysosplenol C, research has identified several key features critical for its function, primarily through the systematic synthesis and evaluation of various analogs. researchgate.netnih.govnih.gov

Systematic SAR studies have consistently revealed that the flavonoid nucleus of this compound is an indispensable basic skeleton for its biological activity. nih.govnih.govbiocrick.com This core structure, consisting of a chromenone (A and C rings) with a phenyl substituent (B ring), provides the fundamental framework required for its interaction with biological targets like cardiac myosin. researchgate.netnih.gov The unique scaffold of the flavonoid structure is a distinguishing feature for an inotropic agent. nih.gov

While the flavonoid core is essential, the specific substituents on the A, B, and C rings play a crucial role in modulating the potency and efficacy of this compound.

A-Ring Substituents: The hydroxyl groups located at positions 5 and 6 of the A-ring in this compound are not considered essential for its inotropic activity. nih.gov In contrast, the introduction of a hydrophobic (lipophilic) substituent at position 7 of the chromenone ring significantly enhances activity. nih.govnih.govbiocrick.com Both methoxy (B1213986) (-OCH₃) and chloro (-Cl) groups at this position have been shown to be effective. nih.gov For instance, a 7-methoxy analog demonstrated strong contractility activity, and replacing it with a 7-chloro group retained this potency. nih.gov

B-Ring Substituents: The substitution pattern on the B-ring is critical. A hydrogen-bonding donor group on this ring is important for activity. nih.govnih.govbiocrick.com Specifically, a hydroxyl (-OH) group at position 3' is more effective for enhancing contractility than one at position 4'. nih.gov This was demonstrated by an analog with a 3'-hydroxy group (5p) which showed more potent activity than its 4'-hydroxy counterpart. nih.gov

C-Ring Substituents: The methoxy group at position 3 of the C-ring is considered crucial for activity. nih.gov Replacing this methoxy group with a hydroxyl group was found to either abolish or significantly decrease the compound's effectiveness. nih.gov

Rational Design and Synthesis of Optimized Analogs

Based on the SAR findings, researchers have rationally designed and synthesized a series of this compound analogs to identify an optimized pharmacophore for activating cardiac myosin ATPase and increasing ventricular myocyte contractility. researchgate.netnih.govacs.org This process involved systematically altering substituents on all three rings of the flavonoid backbone. nih.gov

The investigation led to the discovery that the hydroxyl groups at positions 5 and 6 were non-essential, while a hydrophobic group at position 7 and a hydrogen-bonding donor at position 3' were key for enhanced activity. nih.gov This rational approach culminated in the synthesis of 7-chloro-2-(3-hydroxyphenyl)-3-methoxy-4H-chromen-4-one (analog 5p), which proved to be a highly potent analog. nih.govnih.gov This optimized compound demonstrated a significant increase in contractility (54.8% at 10 μM) and activation of cardiac myosin ATPase (38.7% at 10 μM), surpassing the activity of the parent compound, this compound. researchgate.netnih.govnih.gov

| Compound | Key Structural Features | % Change in Ventricular Cell Contractility | % Activation of Cardiac Myosin ATPase |

|---|---|---|---|

| This compound | Parent Compound | ~18.5% at 10 μM (calculated from EC50) | 28.1% at 10 μM nih.gov |

| Analog 5c | 7-methoxy, 3'-methoxy, 4'-hydroxy | 60.7 ± 3.10 nih.gov | Not Reported |

| Analog 5d | 7-chloro, 3'-methoxy, 4'-hydroxy | 43.9 ± 6.83 nih.gov | Not Reported |

| Analog 5i | 7-chloro, 3-hydroxy on B-ring | 23.5 ± 2.40 nih.gov | Not Reported |

| Analog 5m | 7-methoxy, 4'-hydroxy only on B-ring | 59.8 ± 3.70 nih.gov | Moderate nih.gov |

| Analog 5p | 7-chloro, 3'-hydroxy only on B-ring | 54.8 ± 2.75 nih.gov | 38.7% at 10 μM nih.gov |

Computational Approaches in SAR (e.g., Molecular Docking, DFT Studies)

Computational chemistry has played a supportive role in understanding the SAR of this compound and its derivatives. researchgate.net Methodologies such as molecular docking and Density Functional Theory (DFT) have been employed to analyze the interactions between these flavonoid compounds and their target enzymes. researchgate.net

Molecular docking studies help to visualize and predict how ligands like this compound analogs bind to the active site of a target protein, such as cardiac myosin. mdpi.com These simulations can explain why certain substituents enhance activity by showing improved binding energy or more favorable interactions with key amino acid residues. researchgate.netmdpi.com

DFT studies are used to calculate the quantum-chemical properties of molecules, such as orbital energies and charge distributions. indexcopernicus.com This information can be used to develop Quantitative Structure-Activity Relationship (QSAR) models that correlate the electronic structure of the flavonoids with their observed biological activity, such as their antioxidant potential. indexcopernicus.com For the SAR of this compound, molecular docking and DFT analyses were used to help rationalize the experimental findings and support the identification of key pharmacophoric features. researchgate.net

Ecological Roles and Potential Non Therapeutic Applications of Chrysosplenol C

Role in Plant Defense Mechanisms and Stress Responses

Direct research specifically detailing the role of Chrysosplenol C in plant defense and stress response is limited. However, as a member of the flavonoid family, its functions can be inferred from the well-documented activities of this class of compounds. Flavonoids are crucial for helping plants cope with environmental challenges. nih.govoregonstate.edu

Plants produce flavonoids in response to various stressors, including UV radiation, extreme temperatures, and drought. nih.gov These compounds accumulate in plant tissues where they can act as potent antioxidants, neutralizing harmful reactive oxygen species (ROS) that are generated during periods of stress. nih.govnih.gov This antioxidant capability is a primary defense mechanism against cellular damage.

Furthermore, flavonoids are known to be involved in plant defense against pathogens like fungi and bacteria, as well as herbivores. nih.govjournalijecc.com They can function as signaling molecules, phytoalexins (antimicrobial compounds synthesized in response to infection), and deterrents to feeding insects. researchgate.netmdpi.com The specific structure of flavonoids, including the presence of methoxy (B1213986) groups as in this compound, can influence their stability and biological activity.

Table 1: General Roles of Flavonoids in Plant Defense and Stress Response

| Defense/Stress Category | Specific Role of Flavonoids | Mechanism of Action |

|---|---|---|

| Abiotic Stress (UV Radiation, Drought, Temperature) | UV Screening, Antioxidant | Absorb high-energy UV radiation, scavenge reactive oxygen species (ROS) to prevent cellular damage. nih.govnih.gov |

| Pathogen Defense (Fungi, Bacteria) | Phytoalexin, Signaling Molecule | Exhibit antimicrobial properties, induce hypersensitive response (programmed cell death) at infection sites. nih.govjournalijecc.com |

| Herbivore Defense (Insects, Mammals) | Feeding Deterrent, Toxin | Alter the taste and nutritional value of plant tissues, sometimes acting as direct toxins to insects. nih.govmdpi.com |

| Symbiotic Relationships | Signaling Molecule | Mediate communication with symbiotic organisms, such as Rhizobium bacteria in nitrogen fixation. nih.gov |

Allelopathic Effects in Plant-Plant Interactions

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. mdpi.com These biochemicals, known as allelochemicals, can have inhibitory or stimulatory effects on neighboring plants. Flavonoids are one of the many classes of secondary metabolites that have been identified as potential allelochemicals. researchgate.netmdpi.com

Currently, there is a lack of specific scientific studies investigating the allelopathic effects of this compound. Research into the allelopathic potential of flavonoids suggests that they can inhibit seed germination and seedling growth of competing plant species. mdpi.com However, without direct experimental evidence, the role of this compound in plant-plant interactions remains hypothetical and an area for future research.

Biopesticide and Crop Protectant Potential

The inherent defensive properties of flavonoids against pests and pathogens make them candidates for development as natural biopesticides for crop protection. journalijecc.com Their modes of action can include acting as feeding deterrents, growth regulators, or direct toxins to a range of agricultural pests. nih.gov For instance, some flavonoids have been shown to deter feeding by certain insects and inhibit the growth of pathogenic fungi. journalijecc.comresearchgate.net

Polymethoxylated flavones (PMFs), the subclass to which this compound belongs, derived from citrus peels have demonstrated robust antifungal activity against common post-harvest pathogens like Aspergillus niger. nih.gov This suggests a potential application for compounds like this compound in protecting crops and harvested produce from fungal decay. However, specific studies on the insecticidal or fungicidal activity of pure this compound have not been reported in the available literature. Further investigation is required to determine its efficacy and potential as a commercial biopesticide.

Table 2: Examples of Flavonoids with Demonstrated Biopesticide/Antifungal Activity

| Flavonoid | Target Organism | Observed Effect |

|---|---|---|

| Naringenin (B18129) | Aphis pisum (Pea aphid) | Decreased fecundity and increased mortality. researchgate.net |

| Quercetin | Various Fungi | Modulates mitochondrial functions, inhibiting oxidative phosphorylation. nih.gov |

| Apigenin | Various Fungi | Controls ROS, reduces lipid peroxidation, and prevents membrane disruption. nih.gov |

| Citrus PMFs | Aspergillus niger | Inhibits fungal growth. nih.gov |

Environmental Fate and Impact

The environmental fate of a chemical compound describes its persistence, degradation, and mobility in the environment, which determines its potential impact on soil, water, and non-target organisms. Key parameters used to evaluate environmental fate include the compound's half-life in soil and water, its tendency to bind to soil particles (sorption coefficient, Koc), and its water solubility. illinois.eduoregonstate.edu

There is currently no available scientific data on the environmental fate and impact of this compound. As a natural plant product, it is generally expected to be biodegradable. However, the specific pathways and rates of its degradation in soil and aquatic environments are unknown. The methoxy groups on the flavonoid structure might influence its persistence compared to simpler flavonoids. Understanding the environmental behavior of this compound would be crucial before considering its large-scale application in agriculture, for example, as a biopesticide, to ensure it does not pose a risk to ecosystems.

Table 3: Key Terms in Environmental Fate Assessment

| Term | Definition | Significance |

|---|---|---|

| Persistence (Half-life, DT50) | The time required for 50% of the applied compound to dissipate or degrade in the environment. oregonstate.edugrdc.com.au | Indicates how long the compound will remain in the environment. Longer half-lives can increase the risk of accumulation and carryover. |

| Mobility (Sorption Coefficient, Koc) | The tendency of a compound to bind to soil organic carbon. illinois.edu | A high Koc value indicates strong binding to soil and low mobility, reducing the risk of leaching into groundwater. A low Koc suggests higher mobility. |

| Degradation | The breakdown of a compound by microbial, chemical (hydrolysis), or photochemical (photolysis) processes. oregonstate.edu | Determines the ultimate fate of the compound and whether its breakdown products are benign or harmful. |

| Bioaccumulation | The accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. | A key consideration for assessing the potential impact on wildlife and the food chain. |

Future Research Directions and Unexplored Avenues for Chrysosplenol C

Elucidation of Novel Molecular Targets and Signaling Pathways

While some biological activities of Chrysosplenol C have been identified, a comprehensive understanding of its precise molecular targets and the signaling pathways it modulates remains an important area for future research. For instance, this compound has been shown to exert a positive inotropic effect in cardiac myocytes by enhancing sarcoplasmic reticulum (SR) Ca2+ loading and release, a process that is eliminated by protein kinase C (PKC) inhibition, particularly PKC-δ. This suggests PKC as a key signaling pathway involved in its cardiac effects. researchgate.net

Further studies are needed to:

Identify direct binding partners: Employ techniques such as affinity chromatography coupled with mass spectrometry to identify proteins that directly interact with this compound.

Map downstream signaling cascades: Investigate how this compound binding to its targets propagates signals through various intracellular pathways, including those related to its antiviral and cytotoxic properties.

Differentiate mechanisms across cell types: Explore whether this compound utilizes distinct molecular mechanisms or targets in different cell lines or tissues, given its reported diverse activities.

Development of this compound as a Chemical Probe for Fundamental Biological Research

The unique biological activities of this compound, such as its influence on cardiac contractility via PKC-dependent mechanisms, position it as a potential chemical probe. researchgate.net Chemical probes are valuable tools for dissecting complex biological processes and validating drug targets.

Future research could focus on:

Structure-Activity Relationship (SAR) studies: Conduct extensive SAR studies to optimize this compound for specificity and potency towards identified targets, minimizing off-target effects. Early studies on chrysosplenol analogues suggest that the flavonoid nucleus is essential and hydrophobic substituents at position 7 of chromenone (e.g., methoxy (B1213986) or chloro) enhance activity, with selectivity towards cardiac myosin activation. biocrick.com

Development of labeled probes: Synthesize fluorescent or radiolabeled versions of this compound to track its distribution, cellular uptake, and interaction with targets in real-time within biological systems.

Application in target validation: Utilize this compound as a tool to perturb specific pathways or protein functions in cellular and in vivo models, thereby validating the roles of these targets in various physiological and pathological conditions.

Integration with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics)

Integrating this compound research with multi-omics technologies can provide a holistic understanding of its biological impact. Transcriptomics, proteomics, and metabolomics offer complementary insights into gene expression, protein profiles, and metabolic changes, respectively. mdpi.comresearchgate.net

Table 1: Multi-Omics Technologies and Their Contributions to Understanding Compound Action

| Omics Technology | Level of Analysis | Contribution to Understanding Compound Action |

| Transcriptomics | Gene expression (RNA) | Identifies changes in gene transcription, revealing modulated pathways and cellular responses. mdpi.com |

| Proteomics | Protein abundance and modification | Reveals alterations in protein levels, post-translational modifications, and protein-protein interactions. mdpi.com |

| Metabolomics | Metabolite profiles | Detects changes in metabolic pathways, indicating direct or indirect effects on cellular metabolism. mdpi.com |

By integrating these data, researchers can:

Uncover comprehensive molecular signatures: Identify global changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment.

Establish causal relationships: Move beyond correlations to infer causal links between molecular changes and observed phenotypic effects, for example, how changes in gene regulation might affect protein signaling networks and metabolism. genexplain.com

Predict novel mechanisms of action: Discover previously unknown mechanisms or off-target effects by observing widespread molecular perturbations.

Challenges in Sustainable Sourcing and Scalable Production for Research Purposes

This compound is a natural product isolated from plants like Artemisia annua and Miliusa balansae. nih.govbiocrick.comresearchgate.net The reliance on natural sources can present significant challenges for sustainable sourcing and scalable production for research, and potentially, future therapeutic development.

Key challenges include:

Limited natural abundance: The concentration of this compound in its natural sources may be low, making large-scale extraction economically unfeasible or environmentally unsustainable.

Geographical and seasonal variations: The yield and purity of the compound can vary significantly based on geographical location, growing conditions, and harvest season of the source plants.

Complex extraction and purification: Isolating high-purity this compound from complex plant matrices can be labor-intensive and costly.

Synthetic challenges: The complex chemical structure of this compound may pose challenges for efficient and cost-effective total synthesis, which would be crucial for scalable production.

Future research should explore:

Optimized extraction methods: Develop more efficient and environmentally friendly extraction and purification techniques.

Biotechnological production: Investigate the possibility of producing this compound through biosynthesis in microorganisms (e.g., yeast, bacteria) or plant cell cultures, offering a more controlled and scalable alternative.

Semi-synthesis: Explore semi-synthetic approaches starting from readily available precursors to produce this compound or its active derivatives.

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural products often exhibit enhanced efficacy when used in combination, a phenomenon known as synergy, where multiple compounds interact to produce a greater effect than the sum of their individual effects. researchgate.netjournal-jop.org This can involve targeting multiple receptors, enhancing bioavailability, or inhibiting degradation. researchgate.net

Future research could investigate:

Combinations with established drugs: Evaluate the synergistic potential of this compound with existing therapeutic agents, particularly in areas where this compound has shown activity, such as antiviral or cytotoxic effects.

Combinations with other natural products: Explore combinations of this compound with other flavonoids or natural compounds from its source plants or other botanicals to identify beneficial synergistic interactions.

Mechanisms of synergy: Elucidate the underlying molecular mechanisms responsible for any observed synergistic effects, such as multi-target modulation, improved pharmacokinetics, or overcoming resistance mechanisms. researchgate.netjournal-jop.org

Table 2: Potential Synergistic Interactions

| Type of Interaction | Description | Potential Benefit with this compound |

| Multi-target effects | Compounds act on different targets or multiple points within the same pathway. journal-jop.org | Enhanced efficacy and reduced likelihood of resistance. |

| Improved bioavailability | One compound enhances the absorption or stability of another. researchgate.net | Lower required doses, potentially reducing side effects. |

| Inhibition of degradation | One compound prevents the breakdown of another by enzymes. researchgate.net | Prolonged action and increased therapeutic window. |

| Overcoming resistance | Combination overcomes mechanisms of drug resistance. researchgate.net | Efficacy in challenging conditions, e.g., drug-resistant cells. |

Q & A

Q. What criteria should guide the selection of in vivo models for studying this compound’s anti-inflammatory effects?

- Methodological Answer : Align model selection with clinical relevance (e.g., murine collagen-induced arthritis for rheumatoid arthritis). Justify sample size via power analysis and include both acute (LPS-induced) and chronic (DSS colitis) inflammation models. Report animal welfare compliance (e.g., ARRIVE guidelines) .

Ethical and Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.